molecular formula C20H26N2O2S B10999644 1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one

1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one

Cat. No.: B10999644
M. Wt: 358.5 g/mol
InChI Key: QHWXDGZRYGJATN-UHFFFAOYSA-N
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Description

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is a complex organic compound that features a unique combination of isoquinoline, pyrrole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is unique due to its specific combination of isoquinoline, pyrrole, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C20H26N2O2S/c23-19(22-11-8-20(24)7-2-1-5-17(20)14-22)13-18(16-6-12-25-15-16)21-9-3-4-10-21/h3-4,6,9-10,12,15,17-18,24H,1-2,5,7-8,11,13-14H2

InChI Key

QHWXDGZRYGJATN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)CC(C3=CSC=C3)N4C=CC=C4)O

Origin of Product

United States

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